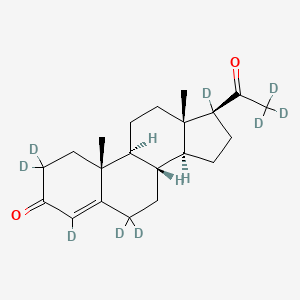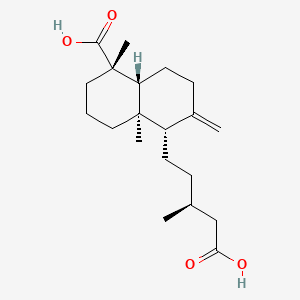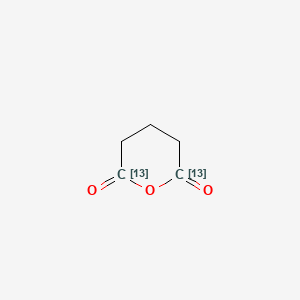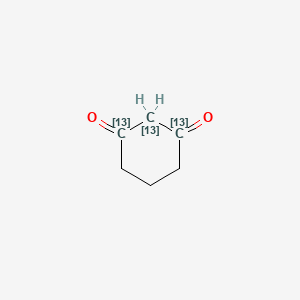
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt” is a research compound. It is also known as γ-Hydroxy-3-pyridinebutanoic Acid-d3 Dicyclohexylamine Salt, γ- (3-Pyridyl)-γ-hydroxybutyric Acid-d3 Dicyclohexylamine Salt, 4- (3-Pyridyl)-4-hydroxybutyric Acid-d3 Dicyclohexylamine Salt, and 4-Hydroxy-4- (3-pyridyl)butyric Acid-d3 Dicyclohexylamine Salt. It is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt” is C21H31D3N2O3 . Its molecular weight is 365.52 .Applications De Recherche Scientifique
Enantioseparation of Hydroxycarboxylic Acids : A study by Chandrasekaran et al. (2022) in "Molecules" explored the enantioseparation of hydroxycarboxylic acids, including 3-hydroxy-4-phenylbutanoic acid and others, using diastereomeric salt formation. This research may be relevant to understanding the separation processes of similar compounds like rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt (Chandrasekaran et al., 2022).
Synthesis and Enantiospecific Activity of Geranylgeranyl Transferase Inhibitor : McKenna et al. (2010) reported in the "Journal of medicinal chemistry" on the synthesis and biological activity of a potent new geranylgeranyl transferase inhibitor, related to the structural family of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt. This study highlights the therapeutic potential of these compounds in drug development (McKenna et al., 2010).
Biomarkers of Tobacco-Specific Lung Carcinogens : A study by Jing et al. (2014) in "Chemical Research in Toxicology" utilized 4-hydroxy-4-(3-pyridyl)butanoic acid as a biomarker for the metabolic activation of a tobacco-specific carcinogen in smokers. This highlights the compound's relevance in public health and cancer research (Jing et al., 2014).
Metabolism of Nicotine : A study by Hecht et al. (1999) in "Chemical research in toxicology" investigated the metabolism of nicotine, identifying 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid as significant metabolites. This research provides insight into the metabolic pathways of nicotine and related compounds (Hecht et al., 1999).
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNTZPDIWAFVTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)






![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)


